molecular formula C7H5Cl2NO3 B2492322 3,4-Dichloro-2-nitroanisole CAS No. 1806275-40-0

3,4-Dichloro-2-nitroanisole

Cat. No. B2492322
CAS RN: 1806275-40-0
M. Wt: 222.02
InChI Key: BHJTYLCUHUTYEE-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-nitroanisole is an organic compound with the chemical formula C7H6ClNO3 . It consists of an anisole (methoxybenzene) core with two nitro groups (–NO2) attached. DCOIT is characterized by its pale yellow granular crystals or needle-like appearance .


Synthesis Analysis

DCOIT can be synthesized through the acetylation of 2-nitroaniline , followed by chlorination. Specifically, 5.52 grams of 2-nitroaniline are treated with acetyl chloride at room temperature with continuous stirring. The resulting orange-colored compound is 2-nitroacetanilide , which is then filtered and dried .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2-nitroanisole consists of a methoxybenzene core with two nitro groups attached. It crystallizes in the monoclinic form, with specific angles and positions for the methyl group and nitro groups. The compound exhibits both intra- and intermolecular interactions .


Chemical Reactions Analysis

  • Potassium Cyanide Reaction : DCOIT reacts with a potassium cyanide solution to form a red-colored product via the isopurpuric acid reaction. In this process, cyanide is added in the meta position, and the ortho nitro group is reduced to -NHOH .
  • Alkaline Conditions : Under alkaline conditions, DCOIT can be attacked at the methoxy position with nucleophiles, forming Meisenheimer complexes. These complexes involve negative charge development on the ring and attachment of another group at the methoxy site .

Physical And Chemical Properties Analysis

  • Explosive Properties : DCOIT is not explosive by itself unless mixed with other explosive chemicals in specific ratios. It has 90% of the explosive power of TNT and a higher melting point .

Scientific Research Applications

Nonlinear Optical (NLO) Single Crystals

Explosives and Energetic Materials

Mechanism of Action

DCOIT’s mechanism of action involves endocrine disruption via the hypothalamus-pituitary-gonadal-liver (HPGL) axis. Chronic exposure to DCOIT affects reproductive processes and hormone regulation in marine organisms .

Safety and Hazards

  • Precautionary Statements : Handling precautions include avoiding inhalation, ingestion, and skin contact. Proper protective measures should be taken .

Future Directions

: IARC Monographs evaluation of the carcinogenicity of some nitrobenzenes and other industrial chemicals : Growth and physiochemical characterization studies on 4-chloro-2-nitroaniline nonlinear optical single crystals : 2,4-Dinitroanisole - Wikipedia

properties

IUPAC Name

1,2-dichloro-4-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJTYLCUHUTYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-methoxy-3-nitrobenzene

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